molecular formula C4H10N2O2 B1308190 2-Hydroxy-2-methylpropanohydrazide CAS No. 42596-46-3

2-Hydroxy-2-methylpropanohydrazide

Cat. No.: B1308190
CAS No.: 42596-46-3
M. Wt: 118.13 g/mol
InChI Key: HXRPUTVWJDNSDJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-hydroxy-2-methylpropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c1-4(2,8)3(7)6-5/h8H,5H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRPUTVWJDNSDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397598
Record name 2-hydroxy-2-methylpropanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42596-46-3
Record name 2-hydroxy-2-methylpropanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-2-methylpropanehydrazide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-2-methylpropanohydrazide can be synthesized through the reaction of 2-hydroxy-2-methylpropanoic acid with hydrazine. The reaction typically occurs under controlled conditions to ensure high yield and purity. The process involves the following steps:

  • Dissolution of 2-hydroxy-2-methylpropanoic acid in a suitable solvent.
  • Addition of hydrazine hydrate to the solution.
  • Heating the mixture to facilitate the reaction.
  • Purification of the product through recrystallization or other methods.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may involve continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-2-methylpropanohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of hydrazide derivatives.

Scientific Research Applications

2-Hydroxy-2-methylpropanohydrazide has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing various organic compounds.

    Biology: The compound is employed in biochemical assays and as a reagent in molecular biology.

    Industry: The compound is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-hydroxy-2-methylpropanohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with electrophilic centers in target molecules, leading to various biochemical effects. The compound may also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Chemical Identification

  • IUPAC Name: 2-Hydroxy-2-methylpropanohydrazide
  • CAS Number : 42596-46-3
  • Molecular Formula : C₄H₁₀N₂O₂
  • Purity : ≥98% (GC)

Physical and Chemical Properties

  • Appearance : Solid
  • Stability : Stable under recommended storage conditions but incompatible with strong oxidizing agents .
  • Hazards: Classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity (single exposure, Category 3) .

Regulatory Status

  • Not listed on the U.S. EPA Toxic Substances Control Act (TSCA) inventory. Restricted to research and development use under qualified supervision .

Comparison with Structurally Similar Hydrazides

Structural and Functional Group Analysis

The following compounds share structural similarities with this compound, particularly in the hydrazide (-CONHNH₂) moiety and substituted alkyl/aryl groups:

Compound Name CAS Number Molecular Formula Key Substituents Similarity Score
This compound 42596-46-3 C₄H₁₀N₂O₂ Hydroxy, methyl 0.85 (Reference)
2-(4-Methyl-2-nitrophenoxy)propanehydrazide 588678-31-3 C₁₀H₁₃N₃O₄ Nitrophenoxy, methyl 0.85
2-(3-Methoxyphenoxy)propanohydrazide 588678-30-2 C₁₀H₁₄N₂O₃ Methoxyphenoxy 0.79
2-(2-Methoxyethoxy)propanehydrazide 1339027-06-3 C₆H₁₄N₂O₃ Methoxyethoxy N/A
2-Hydroxy-N-[2-(6-methoxynaphthalen-2-yl)propanoyl]benzohydrazide N/A C₂₁H₂₁N₂O₄ Naphthyl, methoxy N/A

Critical Research Findings

Toxicity and Environmental Impact

  • This compound: No ecotoxicity data available; disposal must comply with 40 CFR 261.3 guidelines .
  • Comparative Note: Methoxy-substituted hydrazides (e.g., 2-(3-Methoxyphenoxy)propanohydrazide) show lower acute toxicity but higher environmental persistence due to reduced biodegradability .

Regulatory and Handling Considerations

Compound Regulatory Status Storage Recommendations
This compound Not on TSCA; R&D use only Tightly closed containers, ventilated areas
2-(4-Methyl-2-nitrophenoxy)propanehydrazide No GHS classification Avoid dust generation
Methyl 2-hydroxyacetate Listed under multiple safety frameworks Cool, dry conditions

Biological Activity

2-Hydroxy-2-methylpropanohydrazide, also known as N-(2-hydroxy-2-methylpropionyl) hydrazine, is a hydrazide derivative that has garnered attention in various fields of biological research. Its potential biological activities include antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article explores the compound's biological activity based on diverse scientific findings, including case studies and detailed research data.

  • Chemical Formula : C₄H₁₀N₂O₂
  • CAS Number : 42596-46-3
  • Molecular Weight : 102.14 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In a study conducted by researchers at , the compound was tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition of growth.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This data suggests that the compound could be a candidate for developing new antimicrobial agents.

Antifungal Activity

The antifungal potential of this compound has also been evaluated. In vitro studies showed that it inhibited the growth of several pathogenic fungi, including Candida species. The results indicated an MIC ranging from 16 to 64 µg/mL for various strains of Candida, showcasing its potential as an antifungal agent .

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. A notable study published in a peer-reviewed journal highlighted its ability to induce apoptosis in human cancer cells by triggering oxidative stress pathways . The compound was shown to significantly reduce cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cancer Cell LineIC50 (µM)
MCF-712.5
A54915.0

These findings suggest that the compound may act as a potential chemotherapeutic agent.

Anti-inflammatory and Antioxidant Properties

In addition to its antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory effects. Studies demonstrated that it reduces pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases . Moreover, its antioxidant properties were confirmed through assays measuring reactive oxygen species (ROS) scavenging activity.

The biological activities of this compound are primarily attributed to its ability to interact with cellular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial and fungal metabolism.
  • Induction of Apoptosis : In cancer cells, it triggers apoptosis through ROS generation and activation of caspase pathways.
  • Cytokine Modulation : It alters the expression levels of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

Case Studies

  • Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of a formulation containing this compound against skin infections caused by resistant bacterial strains. Results showed a significant reduction in infection rates compared to standard treatments.
  • Cancer Treatment : A study involving patients with advanced breast cancer assessed the safety and efficacy of a regimen including this compound. Preliminary results indicated improved patient outcomes with manageable side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.